3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with amines to form intermediate Schiff bases, followed by cyclization and oxidation steps to yield the final pteridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Uniqueness
3-Methyl-5-oxo-10-propyl-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific structural features and the presence of the pteridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
58668-92-1 |
---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-methyl-5-oxido-10-propylbenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-3-8-17-9-6-4-5-7-10(9)18(21)11-12(17)15-14(20)16(2)13(11)19/h4-7H,3,8H2,1-2H3 |
InChI Key |
VVWHNICHMJPNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.